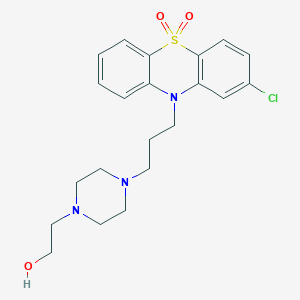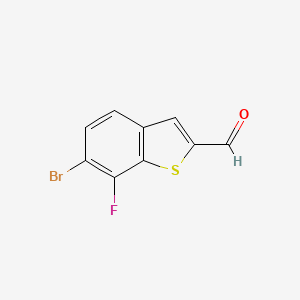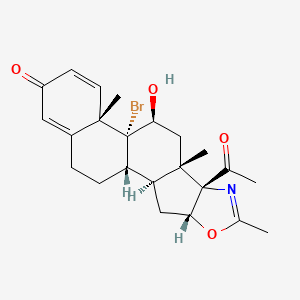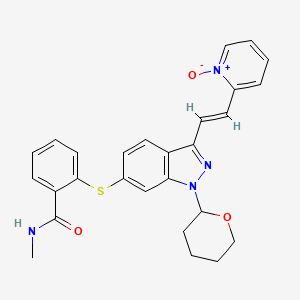
Perphenazine Sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perphenazine Sulfone is a derivative of Perphenazine, a typical antipsychotic drug classified as a piperazinyl phenothiazine. Perphenazine has been widely used in clinical settings for decades, primarily for the treatment of schizophrenia and severe nausea and vomiting . This compound, like other sulfones, is a versatile intermediate in organic synthesis and has various applications in pharmaceuticals and other industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine Sulfone typically involves the oxidation of Perphenazine. One common method is the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide, often catalyzed by metals like niobium carbide . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dimethylbenzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The side chain synthesis is carried out using solvents like toluene and dimethylbenzene, followed by condensation reactions, distillation, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Perphenazine Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfones to sulfides under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, niobium carbide catalyst.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical applications.
科学的研究の応用
Perphenazine Sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of Perphenazine Sulfone involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity and thereby exerting its antipsychotic effects . The compound also blocks dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center, contributing to its anti-emetic properties .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A low-potency first-generation antipsychotic with different side effect profiles.
Haloperidol: A high-potency antipsychotic with similar efficacy but different side effects.
Uniqueness
Perphenazine Sulfone is unique due to its specific chemical structure, which allows it to interact with dopamine receptors effectively. Its sulfone group also provides additional stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
特性
分子式 |
C21H26ClN3O3S |
|---|---|
分子量 |
436.0 g/mol |
IUPAC名 |
2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)29(21,27)28)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChIキー |
GSQRCUNBKHOUSK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)









![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)

